molecular formula C7H6BrFO2S B12858504 2-Bromo-6-fluorophenyl methyl sulphone

2-Bromo-6-fluorophenyl methyl sulphone

Cat. No.: B12858504
M. Wt: 253.09 g/mol
InChI Key: VLIOQNLZUMEPMM-UHFFFAOYSA-N
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Description

2-Bromo-6-fluorophenyl methyl sulphone is a halogenated aromatic sulphone characterized by a bromine atom at the 2-position, a fluorine atom at the 6-position, and a methylsulfonyl (-SO₂CH₃) group attached to the benzene ring. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis, agrochemicals, and materials science.

Properties

Molecular Formula

C7H6BrFO2S

Molecular Weight

253.09 g/mol

IUPAC Name

1-bromo-3-fluoro-2-methylsulfonylbenzene

InChI

InChI=1S/C7H6BrFO2S/c1-12(10,11)7-5(8)3-2-4-6(7)9/h2-4H,1H3

InChI Key

VLIOQNLZUMEPMM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=CC=C1Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluorophenyl methyl sulphone typically involves the bromination and fluorination of phenyl methyl sulphone. One common method is the electrophilic aromatic substitution reaction, where bromine and fluorine are introduced to the phenyl ring under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as iron(III) bromide for bromination and silver(I) fluoride for fluorination .

Industrial Production Methods

Industrial production of 2-Bromo-6-fluorophenyl methyl sulphone may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluorophenyl methyl sulphone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides, while reduction can produce sulfides.

Scientific Research Applications

2-Bromo-6-fluorophenyl methyl sulphone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluorophenyl methyl sulphone involves its interaction with various molecular targets. The sulphone group can participate in hydrogen bonding and other non-covalent interactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity. These interactions can affect the compound’s biological activity and its role in chemical reactions .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and similarities between 2-bromo-6-fluorophenyl methyl sulphone and analogous compounds:

Compound Functional Groups Substituents Key Applications
2-Bromo-6-fluorophenyl methyl sulphone -SO₂CH₃, -Br, -F Bromo, fluoro, methylsulfonyl Pharmaceutical intermediates
Omeprazole sulphone (D) -SO₂CH₃, -OCH₃, benzimidazole Methoxy, pyridinylmethyl Proton pump inhibitor degradation product
Ethyl 5-bromo-2-fluorobenzoate -COOEt, -Br, -F Bromo, fluoro, ester Cross-coupling reactions
1-Boc-4-[(2-bromo-6-fluorophenyl)(methylsulfonyl)oxy]methyl]piperidine -SO₂CH₃, -Br, -F, Boc-protected piperidine Bromo, fluoro, sulfonate ester Protected intermediates in drug design
3,4-Dichlorophenyl ethyl sulfide -S-CH₂CH₃, -Cl Chloro, ethylthioether Ligand synthesis

Key Observations :

  • Electronic Effects : The methylsulfonyl group in 2-bromo-6-fluorophenyl methyl sulphone is strongly electron-withdrawing, enhancing the electrophilicity of the aromatic ring compared to sulfides (e.g., 3,4-dichlorophenyl ethyl sulfide) or esters (e.g., ethyl 5-bromo-2-fluorobenzoate). This property facilitates nucleophilic aromatic substitution reactions .
  • Steric Hindrance : The bromine and fluorine substituents at adjacent positions create steric hindrance, distinguishing it from omeprazole sulphone, which has a methoxy group and a bulky pyridinylmethyl moiety .

Reactivity and Stability

  • Oxidative Stability : Sulphones like 2-bromo-6-fluorophenyl methyl sulphone are more oxidation-resistant than sulfides (e.g., 3,4-dichlorophenyl ethyl sulfide), which can oxidize to sulfoxides or sulphones under mild conditions .
  • Hydrolytic Sensitivity : Unlike esters (e.g., ethyl 5-bromo-2-fluorobenzoate), the sulphone group is less prone to hydrolysis, ensuring stability in aqueous environments .

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